molecular formula C18H19NO3 B011721 Clausenamide CAS No. 103541-15-7

Clausenamide

Cat. No.: B011721
CAS No.: 103541-15-7
M. Wt: 297.3 g/mol
InChI Key: WGYGSZOQGYRGIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clausenamide is a pyrrolidone-derived natural product first isolated from the aqueous extract of the leaves of Clausena lansium. It is known for its nootropic and anti-acute cerebral ischemia properties. This compound contains four chiral centers, resulting in eight pairs of enantiomers. Among these, the (-)-clausenamide enantiomer has been identified as the active ingredient with significant biological activities, including neuroprotection and cognitive enhancement .

Preparation Methods

Clausenamide can be synthesized through various methods, including asymmetric synthesis and resolution intermediate synthesis. One efficient method involves the use of trans-cinnamic acid as the starting material. The synthesis proceeds through five steps, including the formation of a key intermediate amide, cyclization to afford clausenamidone, and reduction to obtain the target product. This method avoids the need for anhydrous and very low-temperature conditions, making it suitable for large-scale preparation .

Chemical Reactions Analysis

Clausenamide undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction of clausenamidone with sodium borohydride yields this compound.

    Substitution: this compound can participate in substitution reactions, forming different substituted derivatives.

Common reagents used in these reactions include lithium hydroxide for cyclization and sodium borohydride for reduction. The major products formed from these reactions are clausenamidone and this compound .

Scientific Research Applications

Pharmacological Properties

1. Neuroprotective Effects:

  • Cognition Enhancement: Research indicates that (-)-clausenamide improves memory and cognitive functions through multi-target mechanisms. It enhances synaptic plasticity and modulates calcium signaling pathways, which are critical for learning and memory processes .
  • Alzheimer's Disease Pathology: The compound inhibits β-amyloid toxicity and tau protein hyperphosphorylation, both of which are pivotal in the pathogenesis of Alzheimer's disease. This dual action helps reduce neurodegeneration associated with AD .

2. Mechanisms of Action:

  • Calcium Modulation: (-)-clausenamide mildly elevates intracellular calcium levels, which is crucial for neurotransmitter release and synaptic function .
  • Cholinergic System Regulation: It influences cholinergic signaling, which is often disrupted in neurodegenerative diseases .
  • Multi-target Approach: Unlike traditional single-target drugs, (-)-clausenamide’s multi-target profile offers a more robust therapeutic effect against complex diseases like AD .

Clinical Studies and Findings

Recent studies have provided compelling evidence supporting the efficacy of (-)-clausenamide:

Study ReferenceFocusFindings
Tang et al., 2016 Cognitive RecoveryDemonstrated improvement in long-term potentiation and reduced apoptosis after ischemic events in animal models.
ResearchGate Memory ImpairmentHighlighted the multi-target effects of (-)-clausenamide in enhancing cognitive functions across various models.
PubMed NeurodegenerationShowed significant inhibition of β-amyloid toxicity and tau phosphorylation in vitro.

Potential Therapeutic Applications

1. Alzheimer’s Disease:

  • Given its ability to combat key pathological features of AD, (-)-clausenamide is being explored as a promising candidate for treating this condition .

2. Other Neurodegenerative Disorders:

  • Its neuroprotective properties suggest potential applications in other conditions characterized by cognitive decline or neuronal loss, such as Parkinson’s disease and Huntington’s disease .

3. Broader Therapeutic Uses:

  • Emerging research indicates potential applications beyond neurodegeneration, including anti-inflammatory and anti-cancer properties, although these areas require further investigation .

Mechanism of Action

Clausenamide exerts its effects through multiple molecular targets and pathways:

Comparison with Similar Compounds

Clausenamide is unique due to its multiple chiral centers and significant biological activities. Similar compounds include:

    Clausenalansamides: These are acyclic amides isolated from Clausena lansium with anti-inflammatory properties.

    Clausenaline: Another compound from Clausena lansium with potential biological activities.

    Imperatorin and Wampetin: Compounds with significant anti-inflammatory activity.

This compound stands out due to its potent neuroprotective and cognitive-enhancing properties, making it a promising candidate for the treatment of neurodegenerative diseases.

Biological Activity

Clausenamide, a natural alkaloid derived from the plant Clausena lansium, has garnered significant attention for its diverse biological activities, particularly in neuroprotection and hepatoprotection. This article presents a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound exists as two enantiomers: (-)-clausenamide and (+)-clausenamide, each exhibiting distinct biological properties. The compound has been studied for its effects on cognitive function, neurodegenerative diseases, and liver protection.

2.1 Neuroprotective Properties

Memory Improvement : Research indicates that (-)-clausenamide significantly enhances learning and memory in various animal models, including APP-transgenic mice and aged rats. The effective dosage ranges from 5 to 10 mg/kg, comparable to established cognitive enhancers like donepezil .

Mechanisms of Action :

  • Synaptic Plasticity : (-)-clausenamide promotes synaptic plasticity by modulating intracellular calcium levels and activating signaling pathways critical for long-term potentiation (LTP) . It also inhibits tau hyperphosphorylation, a key factor in Alzheimer's disease pathology .
  • Neuroprotection Against Apoptosis : The compound reduces apoptosis in hippocampal neurons induced by oxidative stress and amyloid-beta (Aβ) toxicity .

2.2 Hepatoprotective Effects

(+)-clausenamide has demonstrated protective effects against drug-induced liver injury (DILI), particularly from acetaminophen overdose. It inhibits ferroptosis—a form of programmed cell death—by enhancing the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative stress .

Key Findings :

  • (+)-clausenamide reduces lipid peroxidation and promotes the synthesis of glutathione (GSH), an important antioxidant .
  • In vitro and in vivo studies confirmed its efficacy in alleviating liver damage and dysfunction associated with hepatotoxic agents .

3. Comparative Analysis of Enantiomers

The biological activities of the two enantiomers differ significantly:

Property (-)-Clausenamide (+)-Clausenamide
Cognitive Enhancement Strongly improves memoryLimited effect on cognition
Neuroprotection Protects against Aβ-induced apoptosisLess effective in neuroprotection
Hepatoprotection Minimal evidenceStrongly protects against DILI
Mechanism Modulates synaptic plasticityInhibits ferroptosis through Nrf2 pathway

4.1 Cognitive Function Improvement

A study involving aged rats demonstrated that administration of (-)-clausenamide resulted in significant improvements in memory tasks compared to control groups, highlighting its potential as a therapeutic agent for age-related cognitive decline.

4.2 Liver Injury Protection

In a controlled experiment with mice subjected to acetaminophen overdose, treatment with (+)-clausenamide resulted in reduced liver enzyme levels and histological evidence of liver damage, underscoring its hepatoprotective capabilities.

5. Conclusion

This compound represents a promising compound with multifaceted biological activities, particularly in the realms of neuroprotection and hepatoprotection. Its distinct enantiomers exhibit varying effects that could be harnessed for therapeutic purposes, especially in treating neurodegenerative diseases and mitigating drug-induced liver injuries. Ongoing research is essential to fully elucidate the mechanisms underlying these effects and to explore potential clinical applications.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying Clausenamide’s stereoselective effects on P-glycoprotein (P-gp) activity?

  • Methodological Answer : Use in vitro models like Caco-2 cells (intestinal permeability), KB/KBv cells (multidrug resistance), and brain microvascular endothelial cells (blood-brain barrier transport). Measure intracellular accumulation of P-gp substrates (e.g., Rh123) with and without this compound enantiomers. Validate findings with competitive inhibitors like verapamil to confirm P-gp-specific effects .
  • Key Data :

Cell LineP-gp Activity Indicator(−)CLA Effect(+)CLA Effect
Caco-2Rh123 accumulation↑ (Inhibition)↓ (Stimulation → Inhibition at high conc.)
KB/KBvRh123 effluxSynergistic with verapamilAntagonistic with verapamil

Q. How can researchers resolve contradictory data on this compound’s concentration-dependent biphasic effects?

  • Methodological Answer : Conduct dose-response experiments across a wide concentration range (e.g., 1–100 µM). Use nonlinear regression analysis to identify inflection points. Validate with orthogonal assays (e.g., ATPase activity for P-gp function) and statistical tools (e.g., ANOVA for inter-group variability) .

Q. What analytical techniques are recommended for characterizing this compound enantiomers?

  • Methodological Answer : Employ chiral chromatography (e.g., Chiralpak® columns) with UV or MS detection. Validate enantiomeric purity via circular dichroism (CD) spectroscopy. Compare retention times and spectral profiles with synthetic standards .

Advanced Research Questions

Q. How to design experiments isolating this compound’s direct P-gp binding versus indirect regulatory effects?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity. For indirect effects, perform gene expression profiling (qRT-PCR/Western blot) of P-gp regulators (e.g., MDR1, NF-κB) in this compound-treated cells. Include cycloheximide to block new protein synthesis and distinguish acute vs. chronic effects .

Q. What strategies mitigate confounding variables in this compound’s in vivo pharmacokinetic studies?

  • Methodological Answer : Use stable isotope-labeled this compound as an internal standard in LC-MS/MS assays. Control for metabolic variability via paired sampling (plasma/tissue) and population pharmacokinetic modeling. Account for enterohepatic recirculation using bile duct-cannulated animal models .

Q. How to integrate multi-omics data to elucidate this compound’s mechanism in neurological disorders?

  • Methodological Answer : Combine transcriptomics (RNA-seq of neuronal cells), metabolomics (untargeted LC-MS), and phosphoproteomics (TiO2 enrichment + LC-MS/MS). Use bioinformatics tools (e.g., STRING, KEGG) to identify enriched pathways. Validate hypotheses with CRISPR/Cas9 knockout models of key targets .

Q. Methodological & Data Analysis Guidance

Q. What statistical approaches are optimal for analyzing this compound’s enantiomer-specific effects?

  • Methodological Answer : Apply mixed-effects models to account for inter-experimental variability. Use principal component analysis (PCA) to separate enantiomer-driven variance in omics datasets. For concentration-response curves, fit data to a sigmoidal model (Hill equation) .

Q. How to ensure reproducibility in this compound extraction and purification protocols?

  • Methodological Answer : Document solvent ratios (e.g., ethanol:water gradients), column temperatures, and lyophilization conditions. Publish raw HPLC chromatograms and NMR spectra (δ values, coupling constants) in supplementary materials. Share annotated protocols via repositories like Protocols.io .

Q. Contradiction & Validation Frameworks

Q. How to address discrepancies between in vitro potency and in vivo efficacy of this compound?

  • Methodological Answer : Evaluate bioavailability (plasma protein binding, first-pass metabolism) via equilibrium dialysis and liver microsomal assays. Use physiologically based pharmacokinetic (PBPK) modeling to predict tissue exposure. Confirm target engagement with PET tracers in animal models .

Q. What validation criteria distinguish artefactual P-gp modulation from true pharmacological effects?

  • Methodological Answer : Include cytotoxicity controls (MTT assays) to rule out nonspecific membrane disruption. Test structurally unrelated P-gp substrates (e.g., digoxin, paclitaxel) for consistency. Replicate findings in primary cells (e.g., human hepatocytes) to reduce cell line-specific artifacts .

Properties

IUPAC Name

3-hydroxy-5-[hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYGSZOQGYRGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (±)-Clausenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

103541-15-7
Record name (±)-Clausenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

239 - 240 °C
Record name (±)-Clausenamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038649
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clausenamide
CID 72389992
Clausenamide
Reactant of Route 3
Clausenamide
5-Benzoyl-3-hydroxy-1-methyl-4-phenylpyrrolidin-2-one
Clausenamide
Reactant of Route 5
Clausenamide
5-[Hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one
Clausenamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.